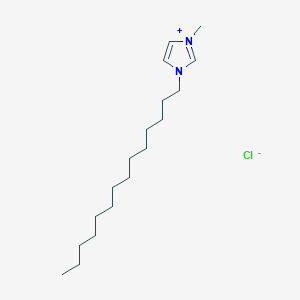

1-Tetradecyl-3-methylimidazolium chloride

描述

1-Tetradecyl-3-methylimidazolium chloride belongs to a class of compounds known as ionic liquids, characterized by their low melting points and unique physical and chemical properties. These substances are of interest due to their potential applications in various fields, including catalysis, electrochemistry, and materials science.

Synthesis Analysis

The synthesis of 1-Tetradecyl-3-methylimidazolium chloride involves the alkylation of 1-methylimidazole with 1-chlorotetradecane. This process typically requires a solvent, such as dichloromethane, and a base to neutralize the hydrogen chloride formed during the reaction. Studies have explored various synthetic routes and conditions to optimize yield and purity (Xin Shi-gang, 2009).

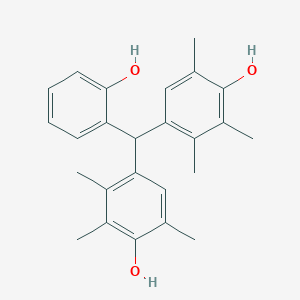

Molecular Structure Analysis

The molecular structure of 1-Tetradecyl-3-methylimidazolium chloride has been elucidated using techniques like X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. These studies reveal a complex hydrogen bonding network and the presence of various polymorphs, indicating the compound's ability to adopt different crystalline forms under varying conditions (S. Saha et al., 2003).

Chemical Reactions and Properties

1-Tetradecyl-3-methylimidazolium chloride participates in various chemical reactions, acting as a solvent, catalyst, or reagent. Its ionic nature and the presence of both hydrophobic and hydrophilic moieties within the same molecule allow for its use in a wide range of chemical transformations. For instance, it has been used as a catalyst in the synthesis of complex organic molecules, demonstrating its versatility and efficiency in promoting chemical reactions (M. Abbasi, 2015).

Physical Properties Analysis

The physical properties of 1-Tetradecyl-3-methylimidazolium chloride, such as its melting point, viscosity, and thermal stability, have been studied extensively. These properties are influenced by the ionic liquid's molecular structure, particularly the length of the alkyl chain and the nature of the anion. Studies have shown that it possesses a high thermal stability and a relatively low melting point, making it a suitable medium for various applications (Eapen Thomas et al., 2018).

Chemical Properties Analysis

The chemical behavior of 1-Tetradecyl-3-methylimidazolium chloride is characterized by its ability to dissolve a wide range of substances, including organic compounds, polymers, and even some inorganic salts. This solubility profile, combined with its low vapor pressure and non-flammability, makes it an attractive alternative to traditional organic solvents for various chemical processes (Yunsheng Ding et al., 2008).

科学研究应用

Interaction with Anesthetic Drugs

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : 1-Tetradecyl-3-methylimidazolium chloride has been used to investigate complex formation with the anesthetic drug, procaine hydrochloride .

- Methods of Application : The interaction was investigated using surface tension, fluorescence, and Dynamic Light Scattering (DLS) measurements at 298.15 K and conductance at 288.15, 298.15, and 308.15 K .

- Results : The results showed that the aggregation process of 1-Tetradecyl-3-methylimidazolium chloride is favored by increases in the concentration of the drug. It was demonstrated that with a better understanding of the interactions, 1-Tetradecyl-3-methylimidazolium chloride can be judiciously utilized in making use of procaine hydrochloride .

Phytoextraction and Accumulation in Plants

- Scientific Field : Environmental Science .

- Application Summary : 1-Tetradecyl-3-methylimidazolium chloride has been studied for its assimilation and bioaccumulation in plants, specifically ryegrass .

- Methods of Application : Ryegrass was exposed to 1-Tetradecyl-3-methylimidazolium bromide with a hydroponic experiment. The effects of different dosages on growth index, chlorophyll content, malondialdehyde (MDA) content, and antioxidant enzyme activity of ryegrass were investigated .

- Results : The toxic effects of 1-Tetradecyl-3-methylimidazolium bromide on ryegrass growth increased with increasing initial concentration. The ions were mainly accumulated in root tissue and partly translocated to the above-ground part of ryegrass .

Preparation of Molten Salts

- Scientific Field : Electrochemistry .

- Application Summary : 1-Tetradecyl-3-methylimidazolium chloride has been used in the preparation of molten salts, which are useful in electrodeposition studies .

- Methods of Application : The chloride is used to prepare aluminum chloride-EMIC, zinc chloride-EMIC and EMIC/tetrafluoroborate molten salts .

- Results : The resulting molten salts have been found to be useful in electrodeposition studies .

Template for Mesoporous Silica

- Scientific Field : Materials Science .

- Application Summary : 1-Tetradecyl-3-methylimidazolium chloride has been utilized as a template for mesoporous silica .

- Methods of Application : In this application, phenylphosphonic acid and 1-tetradecyl-3-methylimidazolium chloride were utilized as the template molecule and template for mesoporous silica, respectively .

- Results : The use of 1-Tetradecyl-3-methylimidazolium chloride as a template resulted in the successful creation of mesoporous silica .

Preparation of Molten Salts

- Scientific Field : Electrochemistry .

- Application Summary : 1-Tetradecyl-3-methylimidazolium chloride has been used in the preparation of molten salts, which are useful in electrodeposition studies .

- Methods of Application : The chloride is used to prepare aluminum chloride-EMIC, zinc chloride-EMIC and EMIC/tetrafluoroborate molten salts .

- Results : The resulting molten salts have been found to be useful in electrodeposition studies .

Template for Mesoporous Silica

- Scientific Field : Materials Science .

- Application Summary : 1-Tetradecyl-3-methylimidazolium chloride has been utilized as a template for mesoporous silica .

- Methods of Application : In this application, phenylphosphonic acid and 1-tetradecyl-3-methylimidazolium chloride were utilized as the template molecule and template for mesoporous silica, respectively .

- Results : The use of 1-Tetradecyl-3-methylimidazolium chloride as a template resulted in the successful creation of mesoporous silica .

安全和危害

When handling 1-tetradecyl-3-methylimidazolium chloride, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

属性

IUPAC Name |

1-methyl-3-tetradecylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;/h16-18H,3-15H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXDXENAFAXVMX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049229 | |

| Record name | 1-Methyl-3-tetradecylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tetradecyl-3-methylimidazolium chloride | |

CAS RN |

171058-21-2 | |

| Record name | 1-Tetradecyl-3-methylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171058-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-tetradecylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)

![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)

![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)